2-(2-Nitrophenyl)phenol

Descripción general

Descripción

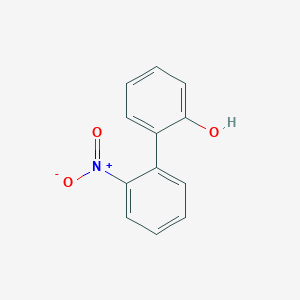

2-(2-Nitrophenyl)phenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO₂) attached to the second position of a phenyl ring, which is further connected to another phenyl ring through a hydroxyl group (-OH)

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)phenol typically involves the nitration of phenol derivatives. One common method is the nitration of ortho-hydroxybiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control, usually maintained between 45-50°C .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the nitration process. This involves using large-scale reactors with precise temperature and concentration controls to ensure high yield and purity of the product. The reaction mixture is often quenched with water and neutralized with a base to isolate the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Nitrophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The hydroxyl group can be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed:

Oxidation: Formation of 2-(2-Aminophenyl)phenol.

Reduction: Formation of 2-(2-Nitrobenzoyl)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2.1. Analytical Chemistry

In analytical chemistry, 2-(2-Nitrophenyl)phenol serves as a reagent for the detection of metal ions and other analytes. Its ability to form complexes with various metal ions makes it useful in spectroscopic studies. For instance, studies have demonstrated its utility in UV-Vis spectroscopy, where it exhibits distinct absorption characteristics that can be exploited for quantitative analysis .

2.2. Biological Studies

Research has highlighted the potential of this compound as an inhibitor in biochemical pathways. Notably, it has been investigated for its inhibitory effects on the enzyme PqsD in Pseudomonas aeruginosa, which is relevant in the context of antibiotic resistance . The compound's structure-activity relationship (SAR) has been studied to optimize its efficacy as a therapeutic agent.

3.1. Dyes and Pigments

One of the primary industrial applications of this compound is in the manufacture of dyes and pigments. It acts as an intermediate in synthesizing various colorants used in textiles, plastics, and coatings . The compound's ability to impart color stability under different environmental conditions makes it valuable in these applications.

3.2. Agricultural Chemicals

The compound is also utilized in producing pesticides and fungicides, contributing to agricultural productivity by protecting crops from pests and diseases . Its effectiveness as an agricultural chemical stems from its biochemical activity against target organisms.

4.1. Toxicological Profile

The toxicity of this compound has been a subject of investigation due to its potential environmental impact. Studies indicate that exposure can lead to adverse health effects in humans and animals, necessitating careful handling and regulation . The compound's persistence in the environment raises concerns about bioaccumulation and ecological toxicity.

4.2. Remediation Strategies

Given its environmental significance, research is ongoing into remediation strategies for compounds like this compound in contaminated sites. Biodegradation studies have explored microbial pathways that can effectively degrade nitrophenols, offering insights into potential bioremediation techniques.

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Analytical Chemistry | Metal ion detection | Utilizes UV-Vis spectroscopy |

| Biological Research | Enzyme inhibition | Relevant for antibiotic resistance |

| Industrial Manufacturing | Dyes and pigments | Important for color stability |

| Agricultural Chemicals | Pesticides and fungicides | Enhances crop protection |

| Environmental Science | Toxicity studies | Investigates health effects |

Mecanismo De Acción

The mechanism of action of 2-(2-Nitrophenyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparación Con Compuestos Similares

2-Nitrophenol: Similar structure but lacks the additional phenyl ring.

4-Nitrophenol: Nitro group positioned at the para position relative to the hydroxyl group.

2,4-Dinitrophenol: Contains two nitro groups at the ortho and para positions.

Uniqueness: 2-(2-Nitrophenyl)phenol is unique due to the presence of both a nitro group and an additional phenyl ring, which imparts distinct chemical properties and reactivity.

Actividad Biológica

2-(2-Nitrophenyl)phenol, also known as 2-nitrophenol, is an organic compound with the molecular formula C12H9N1O3. It is part of the nitrophenol family and has garnered attention due to its potential biological activities, including antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound features a nitro group (-NO2) ortho to a hydroxyl group (-OH) on a phenolic ring. This arrangement contributes to its chemical reactivity and biological activity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H9N1O3 |

| Molecular Weight | 219.21 g/mol |

| CAS Number | 20281-21-4 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens were found to be promising.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. In vitro studies suggest that it scavenges free radicals effectively, thus protecting cellular components from oxidative damage.

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry reported that this compound exhibited a significant reduction in lipid peroxidation in liver homogenates, indicating its potential as an antioxidant agent .

The biological activity of this compound can be attributed to its ability to interact with cellular components. The nitro group may undergo reduction within biological systems, leading to the formation of reactive intermediates that can disrupt microbial cell membranes or inhibit enzymatic functions.

Proposed Mechanism

- Cell Membrane Disruption : The compound may insert into lipid bilayers, altering membrane fluidity and integrity.

- Enzyme Inhibition : It can inhibit key metabolic enzymes by binding to active sites, thus disrupting essential biochemical pathways.

Propiedades

IUPAC Name |

2-(2-nitrophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKJEXNLVJBTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355973 | |

| Record name | 2-(2-nitrophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20281-21-4 | |

| Record name | 2-(2-nitrophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.